molecular formula C10H10ClNO2S B1379130 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride CAS No. 1039715-62-2

4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B1379130
CAS No.: 1039715-62-2
M. Wt: 243.71 g/mol
InChI Key: VYGSXSHFKAPNTB-UHFFFAOYSA-N
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Description

4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride group at the 1-position and a 2-cyanopropan-2-yl group at the 4-position. The cyano group confers electron-withdrawing properties, while the branched propan-2-yl moiety introduces steric bulk. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals, agrochemicals, and functional materials. Its structural uniqueness lies in the combination of electronic and steric effects, which modulate reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

4-(2-cyanopropan-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2S/c1-10(2,7-12)8-3-5-9(6-4-8)15(11,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGSXSHFKAPNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of this compound with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. Sulfonyl chlorides are known to act as versatile intermediates in the development of various drugs. They can participate in nucleophilic substitution reactions, facilitating the introduction of functional groups necessary for biological activity.

Case Study: Synthesis of Antiviral Agents

Research indicates that sulfonyl chlorides can be used to synthesize antiviral agents through reactions with amines or alcohols, leading to the formation of sulfonamides or sulfonate esters. For instance, the compound has been utilized in the synthesis of specific antiviral agents targeting viral replication pathways, showcasing its importance in medicinal chemistry .

Organic Synthesis

This compound serves as a key reagent in organic synthesis. Its reactivity allows it to be involved in various chemical transformations:

Reactions and Mechanisms

  • Nucleophilic Substitution : The sulfonyl chloride group can be displaced by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonate esters.

Table 1: Summary of Reactions Involving this compound

Reaction TypeNucleophile UsedProduct TypeYield (%)
Nucleophilic substitutionAmineSulfonamide75
Nucleophilic substitutionAlcoholSulfonate ester70
Coupling reactionBoronic acidBiaryl compound65

Industrial Applications

In addition to its pharmaceutical applications, this compound has potential uses in industrial chemistry. Its ability to act as a coupling agent makes it suitable for producing polymers and other materials.

Case Study: Polymer Chemistry

The compound has been explored for use in polymerization processes where it can act as a cross-linking agent. This application is particularly relevant in the development of specialty polymers that require enhanced thermal and mechanical properties.

Environmental Considerations

While the applications of this compound are promising, it is essential to consider the environmental impact associated with its use. As a sulfonyl chloride, it can release hydrochloric acid upon hydrolysis, necessitating careful handling and disposal measures.

Mechanism of Action

The mechanism of action of 4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic processes to modify molecules and create new compounds .

Comparison with Similar Compounds

Structural and Electronic Features

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties
4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride 4-(2-cyanopropan-2-yl) Not explicitly provided Not provided Combines electron-withdrawing (cyano) and steric hindrance (branched alkyl). Enhances electrophilicity at sulfonyl group.
Benzenesulfonyl chloride None (parent compound) 176.62 98-09-9 Baseline reactivity; no electronic or steric modifications.
4-Methylbenzene-1-sulfonyl chloride 4-methyl 190.65 98-59-9 Electron-donating methyl group slightly deactivates sulfonyl chloride; minimal steric effects.
4-tert-Butylbenzene-1-sulfonyl chloride 4-tert-butyl 232.75 Not provided Bulky tert-butyl group introduces steric hindrance, slowing nucleophilic attack. Moderately electron-donating.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride 4-trifluoromethyl 228.57 175205-54-6 Strong electron-withdrawing CF₃ group enhances reactivity toward nucleophiles.
4-Chlorobenzene-1-sulfonyl chloride 4-chloro 211.06 98-60-2 Electron-withdrawing Cl increases electrophilicity; moderate steric effects.
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 4-(5-chloropentanamido) 310.2 1909337-37-6 Amide-linked chloropentyl chain adds hydrophobicity and functional versatility.

Physicochemical and Application-Based Differences

  • Lipophilicity : Trifluoromethyl and chloropentanamido groups enhance lipophilicity, making these derivatives suitable for drug penetration across biological membranes .
  • Thermal Stability: Branched alkyl groups (e.g., tert-butyl, 2-cyanopropan-2-yl) may improve thermal stability due to reduced molecular mobility.
  • Applications: Pharmaceuticals: 4-(5-Chloropentanamido) derivatives are used in neurological and metabolic drug intermediates . Agrochemicals: CF₃ and cyano-substituted variants contribute to pesticide development due to their resistance to metabolic degradation .

Key Research Findings

  • Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates in nucleophilic substitutions, whereas electron-withdrawing groups (e.g., CF₃, CN) accelerate them .
  • Yield Optimization : Substrates with moderate steric bulk and strong electron-withdrawing groups (e.g., 4-CF₃) achieve optimal balances between reactivity and synthetic yield (72–85%) .
  • Functional Versatility : Amide-linked derivatives (e.g., 4-(5-chloropentanamido)) enable conjugation with biomolecules, expanding applications in targeted drug delivery .

Biological Activity

4-(2-Cyanopropan-2-yl)benzene-1-sulfonyl chloride, also known by its CAS number 1039715-62-2, is an important sulfonyl chloride compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a sulfonyl chloride group and a cyanopropyl moiety. Its molecular formula is C10H12ClNC_{10}H_{12}ClN with a sulfonyl functional group that enhances its reactivity and potential biological activity.

Sulfonyl chlorides are known to react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides or sulfonates. This reactivity is pivotal in drug design as it allows for the modification of biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative study demonstrated that certain sulfonamide derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting enhanced potency against resistant strains .

Inhibition of Kinases

Inhibitors targeting specific kinases have gained attention for their role in cancer therapy. Research has shown that derivatives of sulfonyl chlorides can selectively inhibit kinases involved in tumorigenesis. For example, compounds derived from similar structures have been evaluated for their inhibitory effects on spleen tyrosine kinase (SYK) and calmodulin-dependent kinases (CaMKs), which are crucial in cellular signaling pathways related to cancer .

Study 1: Inhibitory Effects on SYK

A study focused on the synthesis of highly selective inhibitors for SYK demonstrated that modifications on the benzene ring significantly altered the compound's potency. The resulting compounds exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents for autoimmune diseases and lymphomas .

Study 2: Antibacterial Evaluation

Another case study evaluated the antibacterial efficacy of a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that some compounds had EC50 values as low as 25 µg/mL against Xanthomonas oryzae, outperforming established treatments .

Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/PathwayIC50/MIC Values
AntimicrobialSimilar sulfonamide derivativesVarious bacterial strainsMIC < 50 µg/mL
Kinase InhibitionDerivatives targeting SYKSpleen tyrosine kinaseIC50 ~ 0.1 µM
Cancer TherapyCompounds inhibiting CaMKsCalmodulin-dependent pathwaysIC50 ~ 0.5 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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